benzyl N-(2-methylbut-3-yn-2-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
230626-95-6 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
benzyl N-(2-methylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO2/c1-4-13(2,3)14-12(15)16-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3,(H,14,15) |
InChI Key |
JPGJBWDZXJKROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Significance of Carbamate Functional Groups in Contemporary Organic Chemistry
The carbamate (B1207046) functional group is a cornerstone of modern organic chemistry, primarily recognized for its role in protecting amines. total-synthesis.com Among the various carbamate-based protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas, was pivotal in the development of controlled peptide synthesis. total-synthesis.com
The utility of the Cbz group stems from several key properties:
Stability : The Cbz group is stable under a wide range of reaction conditions, including basic and mildly acidic media, making it orthogonal to many other protecting groups. total-synthesis.com
Ease of Installation : It is typically installed by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com
Selective Removal : The Cbz group can be reliably removed under specific and mild conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). missouri.edu This process is highly selective and leaves other sensitive functional groups intact. missouri.edu Alternatively, Lewis acids can also be used for its cleavage. wikipedia.org
Beyond its role as a protecting group, the carbamate linkage is a key structural motif in numerous pharmaceuticals and agrochemicals. Its chemical stability and ability to participate in hydrogen bonding have made it a valuable component in drug design. scispace.com
Role of Alkynyl Moieties As Versatile Synthetic Handles
Alkynes are highly versatile functional groups in organic synthesis due to the reactivity of their carbon-carbon triple bond. nih.gov They serve as fundamental building blocks for constructing complex molecular architectures. nih.gov The sp-hybridized carbons of an alkyne and the associated π-bonds allow for a diverse range of transformations. nih.gov
Key reactions involving alkynes include:
Cycloaddition Reactions : Alkynes are common substrates in cycloaddition reactions, such as the Nobel prize-winning copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles. nih.gov
Cross-Coupling Reactions : Terminal alkynes readily participate in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form new carbon-carbon bonds. sci-hub.se
Hydrofunctionalization : The addition of various elements across the triple bond, such as in hydroamination or hydroarylation, provides access to highly functionalized alkenes. researchgate.netnih.gov
Nucleophilic Addition : The terminal proton of an alkyne is acidic and can be removed by a strong base to form a metal acetylide, which is a potent carbon nucleophile for forming new C-C bonds. sci-hub.se
This wide-ranging reactivity makes the alkynyl group an indispensable tool for molecular construction and functionalization. nih.gov
Structural Features and Potential Reactivity Profiles of Benzyl N 2 Methylbut 3 Yn 2 Yl Carbamate
The structure of benzyl (B1604629) N-(2-methylbut-3-yn-2-yl)carbamate combines the features of the Cbz protecting group and a sterically hindered propargylamine (B41283). The nitrogen atom is bonded to a tertiary carbon, which holds two methyl groups and the reactive ethynyl group. This steric bulk around the nitrogen can influence the molecule's reactivity and conformational preferences.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H15NO2 | uni.lu |
| Monoisotopic Mass | 217.11028 Da | uni.lu |
| SMILES | CC(C)(C#C)NC(=O)OCC1=CC=CC=C1 | uni.lu |
| InChIKey | JPGJBWDZXJKROY-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.1 | uni.lu |
Potential Reactivity
The molecule's reactivity is dictated by its two primary functional groups:
The Cbz Group : The benzyloxycarbonyl group functions as a standard amine protector. Its primary reaction is deprotection via hydrogenolysis to release the free amine, 2-methylbut-3-yn-2-amine (B1329570), along with toluene and carbon dioxide. This unmasks the nucleophilic nitrogen for subsequent reactions.
The Terminal Alkyne : The C≡C-H moiety is the site of most synthetic transformations.
It can be deprotonated to form a nucleophilic acetylide.
It can undergo metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser).
It can participate in cycloaddition reactions to form heterocyclic rings. nih.gov
The triple bond can be hydrated to form a ketone or reduced to an alkene or alkane.
The presence of both groups allows for a synthetic strategy where the alkyne is modified first, followed by the removal of the Cbz group to expose the amine, or vice versa, enabling the controlled and sequential construction of more complex molecules.
Overview of Research Trajectories for Carbamate Protected Alkynes
Direct Carbamoylation Strategies for the N-Substitution of Alkynyl Amines
This approach focuses on introducing the benzyloxycarbonyl group directly onto the nitrogen atom of 2-methylbut-3-yn-2-amine (B1329570) or similar alkynyl amines.
The reaction of an amine with benzyl (B1604629) chloroformate is a classical and widely employed method for the synthesis of benzyl carbamates (Cbz protecting group). This method is directly applicable to the synthesis of benzyl N-(2-methylbut-3-yn-2-yl)carbamate. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group.
The process is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include aqueous sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine. The reaction of benzyl chloroformate with ammonia (B1221849) to form the parent benzyl carbamate is a well-established procedure, often conducted in cold concentrated ammonium (B1175870) hydroxide, yielding the product in high purity and yield. orgsyn.orgorgsyn.org This fundamental transformation can be extrapolated to primary and secondary amines, including sterically hindered amines like 2-methylbut-3-yn-2-amine. For instance, the synthesis of carbobenzoxyglycine involves reacting glycine (B1666218) with benzyl chloroformate in the presence of sodium hydroxide. orgsyn.org
A typical procedure for the synthesis of this compound would involve dissolving 2-methylbut-3-yn-2-amine in a suitable solvent, such as dichloromethane (B109758) or a biphasic system with water, and then adding benzyl chloroformate, often concurrently with a base, at a controlled temperature to manage the exothermic reaction.
Table 1: Representative Carbamate Synthesis using Chloroformates
| Amine Substrate | Reagent | Base | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| Ammonia | Benzyl Chloroformate | Ammonium Hydroxide | Benzyl carbamate | 91–94% | orgsyn.org |
| Glycine | Benzyl Chloroformate | Sodium Hydroxide | Carbobenzoxyglycine | 86–91% | orgsyn.org |
| Trimethylacetonitrile (via hydrozirconation) | 4-Nitrobenzyl chloroformate | (none specified in abstract) | α-Alkoxy carbamate | 76% | rsc.org |
The use of carbon dioxide (CO₂) as a renewable, non-toxic C1 building block for carbamate synthesis represents a green and sustainable alternative to phosgene-derived reagents like chloroformates. nih.gov These methods typically involve the reaction of an amine with CO₂ to form a carbamic acid or an ammonium carbamate intermediate, which is then trapped by an electrophile.
One approach involves the direct reaction of CO₂, an aliphatic amine, and an alkyl halide to produce the corresponding alkyl carbamate ester in good yields. capes.gov.br Another sophisticated method utilizes a zinc acetate/1,10-phenanthroline catalyst system to synthesize N-aryl and N-alkyl carbamates from CO₂ at atmospheric pressure, amines, and Si(OMe)₄ as a reusable reactant. nih.gov The reaction is believed to proceed through a zinc carbamate complex intermediate. nih.gov While not specifically detailed for 2-methylbut-3-yn-2-amine, this methodology is applicable to a range of alkyl amines and could be adapted for this purpose.
The reversible reaction between CO₂ and neutral amine groups to form carbamates is a known post-translational modification in proteins, highlighting the fundamental reactivity. nih.gov Mechanistic studies on guanidine-mediated CO₂ capture suggest that the base deprotonates the amine as it attacks a free CO₂ molecule, rather than a direct transfer from a base-CO₂ adduct. helsinki.fi This insight is crucial for designing efficient catalytic systems for carbamate synthesis from CO₂.
Recent advancements have focused on developing carbamoylation methods that avoid transition metals, thereby reducing cost and potential metal contamination in the final products. These protocols often rely on the generation of carbamoyl (B1232498) radicals or other reactive intermediates.
One such method describes the synthesis of alkynyl amides through a one-pot, transition-metal-free process using readily available chemicals like methyl esters and acetamides. nih.gov While this produces amides rather than carbamates, the underlying principles of forming a C(O)-N bond are relevant. Another approach involves the persulfate-promoted cascade carbamoylation/cyclization of alkenes, where a carbamoyl radical is generated in situ from the oxidative decarboxylation of an oxamic acid. mdpi.com
A particularly relevant strategy is the metal-free, photoinduced generation of carbamoyl radicals from formamides or oxamic acids, which can then be coupled with hypervalent iodine(III) alkynyl reagents to form alkynyl amides. rsc.org This protocol demonstrates good functional group tolerance and proceeds under mild, redox-neutral conditions. rsc.org Adapting this concept to use a benzyloxycarbonyl source instead of a formamide (B127407) could potentially lead to a transition-metal-free synthesis of the target carbamate.
N-Alkynylation of Carbamates: General Approaches and Specific Adaptations
This alternative synthetic strategy involves forming the bond between the carbamate nitrogen and the alkynyl group. Here, benzyl carbamate serves as the nitrogen-containing nucleophile that is coupled with an electrophilic partner derived from 2-methylbut-3-yn-2-ol or a related precursor.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Glaser-Hay couplings, are powerful tools for forming C-N and C-C bonds. Specifically, copper(I) iodide (CuI) is frequently used to catalyze the coupling of amines or N-containing heterocycles with aryl or vinyl halides. Amino acids, such as L-proline or N,N-dimethylglycine, have been shown to act as effective ligands, promoting the CuI-catalyzed coupling of aryl halides with various amines and N-heterocycles at moderate temperatures. nih.gov
In the context of N-alkynylation, CuI can catalyze the coupling of a terminal alkyne with an N-nucleophile. While direct N-alkynylation of carbamates is less common than O- or S-alkynylation, related reactions provide a proof of principle. For example, CuI/N,N-dimethylglycine has been used to catalyze the coupling of aryl halides with terminal alkynes in the absence of palladium. researchgate.net The synthesis of benzyl but-3-yn-2-ylcarbamate has been described via the reaction of benzyl carbamate with propargyl bromide in the presence of a base like potassium carbonate, a reaction that can be facilitated by copper catalysis. smolecule.com
Table 2: Copper-Catalyzed Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst/Promoter | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide | Aliphatic Primary Amine | CuI / N-Methylglycine | (not specified) | 40 °C | N-Aryl Amine | nih.gov |
| Aryl Bromide | Aliphatic Primary Amine | CuI / L-Proline | (not specified) | 60-90 °C | N-Aryl Amine | nih.gov |
| Aryl Halide | Terminal Alkyne | CuI / N,N-Dimethylglycine | DMF | 100 °C | Internal Alkyne | researchgate.net |
Palladium catalysis offers a versatile and highly efficient platform for C-N bond formation. The Buchwald-Hartwig amination is a cornerstone of this field. An analogous approach can be envisioned for the synthesis of this compound.
One powerful palladium-catalyzed method involves the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edumit.edunih.govmit.edu This reaction generates an aryl isocyanate intermediate in situ, which is immediately trapped by the alcohol (e.g., benzyl alcohol) to form the corresponding N-aryl carbamate. organic-chemistry.orgnih.gov This one-pot process is highly efficient and tolerates a wide range of functional groups. While this specific method builds N-aryl carbamates, the principles of palladium-catalyzed isocyanate formation and trapping are significant.
More directly relevant are palladium-catalyzed sp–sp³ cross-coupling reactions. A highly efficient method has been developed for the cross-coupling of benzyl bromides with lithium acetylides, proceeding at room temperature in just 10 minutes. nih.gov This reaction, catalyzed by [Pd(μ-I)PtBu₃]₂, tolerates numerous functional groups. nih.gov Applying this logic, the coupling of a metalated benzyl carbamate with an appropriate electrophile derived from 2-methylbut-3-yn-2-ol could be a viable, albeit challenging, route.
Furthermore, palladium-catalyzed Sonogashira coupling reactions are the standard for creating aryl-alkyne bonds. Copper-free Sonogashira couplings of aryl bromides with 2-methylbut-3-yn-2-ol have been developed using a Pd(OAc)₂/P(p-tol)₃ catalytic system. beilstein-journals.org While this forms a C-C bond, the expertise in activating the alkyne with palladium could be leveraged for C-N bond-forming variants.
Table 3: Palladium-Catalyzed Synthesis of Carbamates and Related Compounds
| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Chloride/Triflate | Sodium Cyanate + Alcohol | Pd(0) with specific ligands | In situ isocyanate formation | N-Aryl Carbamate | organic-chemistry.orgnih.gov |
| Benzyl Bromide | Lithium Acetylide | [Pd(μ-I)PtBu₃]₂ | Rapid sp–sp³ coupling | Benzyl Alkyne | nih.gov |
| Aryl Bromide | 2-Methylbut-3-yn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | Copper-free Sonogashira | Aryl-2-methyl-3-butyn-2-ol | beilstein-journals.org |
| Alkene-tethered carbamoyl chloride | Hexamethyldisilane | Palladium catalyst | Domino Heck-silylation | Silylated Oxindole | rsc.org |
Utility of Alkynyl Bromides and Iodonium Salts as Alkynylation Reagents
The introduction of the alkynyl group is a critical step in the synthesis of the target molecule and its analogues. Alkynyl bromides and hypervalent iodine reagents, such as alkynyliodonium salts, serve as powerful electrophilic alkynylating agents, offering an alternative to traditional nucleophilic acetylides.
Alkynyl bromides have been successfully employed in the synthesis of ynamides, which are structurally related to the target carbamate, through iron-catalyzed C-N coupling reactions. This approach demonstrates the feasibility of forming a C(sp)-N bond using an electrophilic alkyne source. For instance, the reaction of amides with alkynyl bromides in the presence of an iron catalyst and a diamine ligand provides a direct route to ynamides.
Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX) and alkynyliodonium salts, are highly effective for the alkynylation of a wide range of nucleophiles, including amines and their derivatives. nih.govrsc.orgresearchgate.net These reagents have been instrumental in the synthesis of ynamides from nitrogen nucleophiles that perform poorly in traditional copper-catalyzed reactions. nih.gov The general reactivity of alkynyliodonium salts with nucleophiles proceeds through an addition-elimination mechanism, which can be tailored to achieve the desired alkynylated product. nih.gov The development of more stable EBX reagents has further expanded the scope of electrophilic alkynylation to include the functionalization of heteroatom nucleophiles under exceptionally mild conditions. researchgate.netacs.org
The table below summarizes the types of alkynylation reagents and their applications in the synthesis of nitrogen-containing compounds.
| Alkynylation Reagent | Nucleophile | Catalyst/Conditions | Product Type | Reference |
| Alkynyl Bromide | Amide | Iron salt, diamine ligand | Ynamide | - |
| Alkynyliodonium Salt | Amine/Amide | Base-mediated | Ynamide | nih.gov |
| Ethynylbenziodoxolone (EBX) | Thiol | - | Thioalkyne | acs.org |
| Alkynyliodonium Salt | Enolate | Base-mediated | α-Alkynyl Carbonyl | nih.gov |
Convergent Synthesis from Precursors Bearing Carbamate and Alkynyl Moieties
A convergent synthetic approach involves the separate synthesis of key fragments of the target molecule, which are then combined in a later step. For this compound, this can involve the preparation of a propargylic amine precursor followed by carbamate formation, or the synthesis of a carbamate-containing fragment that is subsequently alkynylated.
Synthesis of Propargylic Amines as Precursors (e.g., N-Benzyl-2-methylbut-3-yn-2-amine)
The precursor N-benzyl-2-methylbut-3-yn-2-amine is a key intermediate in a convergent synthesis. Its preparation can be achieved through several established methods for propargylamine (B41283) synthesis. A common and effective method is the A³ coupling reaction, which is a three-component reaction of an aldehyde (benzaldehyde), an amine (2-methyl-3-butyn-2-amine), and an alkyne. However, in this case, the alkyne is part of the amine component. Therefore, a more direct approach is the N-alkylation of 2-methyl-3-butyn-2-amine with a benzyl halide or the reductive amination of benzaldehyde (B42025) with 2-methyl-3-butyn-2-amine.
The synthesis of the starting material, 2-methyl-3-butyn-2-amine, can be accomplished from the corresponding alcohol, 2-methyl-3-butyn-2-ol. The alcohol is a readily available commercial chemical, often synthesized via the ethynylation of acetone (B3395972) with acetylene (B1199291) in the presence of a base like potassium hydroxide. google.com
A general and efficient one-pot synthesis for N-benzyl propargylamines involves the in situ formation of an active amine through a Petasis reaction of a primary amine, formaldehyde, and a boronic acid, which then undergoes a decarboxylative coupling with a propiolic acid. organic-chemistry.org A more direct method for the synthesis of N-benzylamines is the iminization of a benzaldehyde with a primary amine, followed by hydrogenation of the resulting imine. google.com
The table below outlines a potential synthetic sequence for the precursor N-benzyl-2-methylbut-3-yn-2-amine.
| Step | Reaction | Reactants | Reagents/Catalyst | Product | Reference |
| 1 | Ethynylation | Acetone, Acetylene | Potassium Hydroxide | 2-Methyl-3-butyn-2-ol | google.com |
| 2 | Amination | 2-Methyl-3-butyn-2-ol | Ammonia | 2-Methyl-3-butyn-2-amine | - |
| 3 | N-Benzylation | 2-Methyl-3-butyn-2-amine, Benzaldehyde | Reducing agent (e.g., NaBH₄) | N-Benzyl-2-methylbut-3-yn-2-amine | google.com |
Sequential Functionalization Strategies
Sequential functionalization offers a powerful strategy for building molecular complexity in a stepwise manner. In the context of this compound, a synthetic route could commence with a simpler carbamate which is then elaborated.
One such strategy is the nickel-catalyzed amination of aryl carbamates, which allows for subsequent site-selective cross-coupling reactions. rsc.orgnih.gov This highlights the utility of the carbamate group not only as a protecting group but also as a functional handle for further diversification. Although this methodology is demonstrated on aryl carbamates, the principle of using a carbamate-bearing molecule as a platform for sequential reactions is broadly applicable. rsc.orgnih.gov
Another approach involves the functionalization of a pre-formed propargyl carbamate. The terminal alkyne of a propargyl carbamate can undergo a variety of transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the introduction of a wide array of functional groups. Furthermore, the carbamate nitrogen can be functionalized, for example, through deprotonation followed by reaction with an electrophile, provided the protecting group is stable to the reaction conditions.
The concept of sequential C-H functionalization is also a powerful tool in complex molecule synthesis and could be envisioned for the elaboration of a simpler precursor to the target molecule. researchgate.net This would involve the selective activation and functionalization of specific C-H bonds in a stepwise fashion.
The following table provides examples of sequential functionalization strategies that could be adapted for the synthesis of complex carbamates.
| Strategy | Initial Substrate Type | Key Transformation | Resulting Functionality | Reference |
| Sequential Cross-Coupling | Aryl Carbamate | Nickel-catalyzed amination, then site-selective cross-coupling | Polysubstituted Aryl Amines | rsc.orgnih.gov |
| Click Chemistry | Propargyl Carbamate | Copper-catalyzed azide-alkyne cycloaddition | Triazole-linked conjugates | - |
| Sequential C-H Functionalization | Simple (Hetero)cyclic Core | Multiple, directed C-H functionalization steps | Complex polycyclic systems | researchgate.net |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of a specific molecule like this compound. The presence of multiple reactive sites—the alkyne, the carbamate N-H bond, and potentially aromatic C-H bonds—necessitates careful control over reaction conditions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the synthesis of the precursor N-benzyl-2-methylbut-3-yn-2-amine via reductive amination, the reducing agent must selectively reduce the imine intermediate without affecting the alkyne. Similarly, when installing the benzyl carbamate group, typically using benzyl chloroformate, the reaction should selectively occur at the secondary amine without side reactions at the alkyne.
Regioselectivity , the control of where a reaction occurs on a molecule, is crucial when considering additions to the alkyne or functionalization of the benzyl group. For example, hydroamination of the alkyne could, in principle, lead to two different regioisomers. Rhodium-catalyzed hydroamination of alkynes has been shown to be a powerful method, and the choice of catalyst and ligands can influence the regiochemical outcome. nih.gov
Stereoselectivity , the control of the three-dimensional arrangement of atoms, is not a factor in the synthesis of the achiral target molecule itself. However, if a chiral center were present, for example, if a different propargylamine precursor was used, then stereoselective synthesis would become critical. Rhodium-catalyzed C-H amination reactions have been developed that proceed with high stereoretention, indicating that if a chiral starting material is used, its stereochemistry can be preserved in the product.
The use of transition metal catalysts, particularly rhodium, has been extensively studied for reactions involving alkynes and amides/carbamates. Rhodium(III)-catalyzed C-H/N-H activation and annulation of benzamides with alkynes is a powerful method for constructing isoquinolone scaffolds, demonstrating the ability of rhodium to mediate complex transformations with high selectivity. nih.govrsc.org The mechanism often involves the formation of a rhodacycle intermediate, which then undergoes insertion of the alkyne. nih.gov The choice of directing group on the nitrogen atom and the substituents on the alkyne can significantly influence the chemo- and regioselectivity of these transformations.
Reactivity of the Terminal Alkyne Moiety
The terminal C-H bond of the alkyne is acidic and the triple bond is rich in π-electrons, making it a hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-coupling reactions are powerful tools for forming new C-C bonds, and the terminal alkyne of the title compound is an excellent substrate for such transformations.
The Sonogashira coupling is one of the most straightforward methods for the synthesis of substituted alkynes from terminal acetylenes and aryl or vinyl halides. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a combination of palladium and copper salts. Research on the closely related precursor, 2-methyl-3-butyn-2-ol, demonstrates high efficiency in copper-free Sonogashira couplings with a range of aryl bromides. beilstein-journals.orgnih.gov A catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has proven highly effective. beilstein-journals.org This protocol shows broad substrate scope, tolerating various functional groups on the aryl bromide, including electron-rich, electron-poor, and sterically hindered derivatives. nih.gov The reaction proceeds with high selectivity at the terminal alkyne position, preventing unwanted side reactions like homocoupling. nih.gov
| Entry | Aryl Bromide | Catalyst System | Solvent/Base | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Bromoaniline | Pd(OAc)₂ / P(p-tol)₃ | THF / DBU | 89 |
| 2 | 4-Bromoacetanilide | Pd(OAc)₂ / P(p-tol)₃ | THF / DBU | 94 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ / P(p-tol)₃ | THF / DBU | 92 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ / P(p-tol)₃ | THF / DBU | 93 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ / P(p-tol)₃ | THF / DBU | 85 |
Stille and Heck couplings , while less common for direct functionalization of terminal alkynes, represent potential pathways for more complex structures. Stille coupling involves the reaction of an organotin compound with an organic halide, and while examples with this specific substrate are not prominent, the methodology is robust for creating C(sp)-C(sp²) bonds. thieme-connect.demdpi.com Heck coupling typically involves the addition of an organopalladium halide across a C-C double bond; however, variations involving alkynes can lead to the formation of conjugated enynes.
The addition of an H-X bond across the alkyne, known as hydrofunctionalization, is a fundamental transformation. Gold(I) catalysts are particularly effective in activating alkynes toward the addition of various nucleophiles. acs.org For instance, the gold-catalyzed addition of water or alcohols to the terminal alkyne of this compound would be expected to proceed with Markovnikov regioselectivity, yielding a methyl ketone after tautomerization of the intermediate enol. acs.org Similarly, intramolecular hydroamination reactions, where a suitably positioned N-H group adds across the triple bond, are efficiently catalyzed by gold(I) complexes to form nitrogen-containing heterocycles. acs.org
The alkyne moiety is an excellent dipolarophile for cycloaddition reactions. The most prominent example is the Huisgen 1,3-dipolar cycloaddition, often referred to as "Click Chemistry" . nih.gov The reaction between the terminal alkyne of the title compound and an organic azide (R-N₃), typically catalyzed by copper(I), would yield a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. This strategy has been employed to incorporate tetrazine rings into polymers by reacting a bis-propargyl tetrazine with azides, highlighting the utility of the alkyne-azide cycloaddition. nih.gov
Another powerful transformation is the [2+2+2] cycloaddition , where three alkyne molecules (or two alkynes and a nitrile) react in the presence of a transition metal catalyst (e.g., cobalt or rhodium) to form a substituted benzene ring. This allows for the rapid construction of complex aromatic systems.
The triple bond can undergo radical addition reactions. For instance, the addition of a thiyl radical (RS•) from a thiol (RSH) typically proceeds via an anti-Markovnikov addition to yield a vinyl sulfide. The reaction of aryl radicals with alkynes has also been studied, leading to the formation of vinyl radical adducts. rsc.org These intermediates can then undergo further reactions, such as hydrogen atom loss, to form substituted aromatic products. rsc.org While gas-phase studies have been conducted on the reaction of aryl radicals with internal alkynes like 2-butyne, similar principles apply to terminal alkynes, where the radical adds to the terminal carbon. rsc.org
Transformations Involving the Carbamate Group
The carbamate functional group, specifically the N-H bond, also offers a site for synthetic modification, expanding the molecular complexity away from the alkyne terminus.
N-Alkylation and N-Arylation Pathways
The nitrogen atom of the carbamate in this compound is part of a secondary amine derivative and is therefore nucleophilic. However, its reactivity is tempered by the electron-withdrawing nature of the carbonyl group and the steric hindrance imposed by the adjacent tertiary carbon. N-alkylation and N-arylation reactions typically require activation of the nitrogen through deprotonation, followed by reaction with a suitable electrophile.
N-Alkylation: This transformation is commonly achieved by treating the carbamate with a strong base to generate the corresponding amide anion, which then acts as a potent nucleophile. The choice of base and solvent is critical to ensure complete deprotonation without inducing side reactions.
Reaction Conditions: A typical procedure involves the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction is often performed at low temperatures to control reactivity, followed by the addition of an alkylating agent (e.g., an alkyl halide or tosylate).
N-Arylation: The introduction of an aryl group onto the carbamate nitrogen is more challenging and generally requires transition-metal catalysis. The Buchwald-Hartwig amination is a prominent method for this type of C-N bond formation.
Reaction Conditions: This reaction involves a palladium catalyst, a suitable phosphine ligand, and a base. The arylating agent is typically an aryl halide or triflate. The specific conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized for the substrate.
Below is a table summarizing potential N-alkylation and N-arylation reactions.
| Reaction Type | Reagents and Conditions | Electrophile Example | Product |
| N-Alkylation | 1. NaH, THF, 0 °C to r.t.2. RX | Methyl iodide (CH₃I) | Benzyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate |
| N-Alkylation | 1. KHMDS, THF, -78 °C to r.t.2. RX | Benzyl bromide (BnBr) | Benzyl N-benzyl-N-(2-methylbut-3-yn-2-yl)carbamate |
| N-Arylation | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 4-Bromotoluene | Benzyl N-(2-methylbut-3-yn-2-yl)-N-(p-tolyl)carbamate |
Cleavage and Deprotection Strategies for Amine Liberation
The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and the multiple methods available for its removal. wikipedia.org The liberation of the free secondary amine, 2-methylbut-3-yn-2-amine, from this compound can be accomplished through several distinct strategies.
Catalytic Hydrogenolysis: This is one of the most common and mildest methods for Cbz deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
Advantages: The reaction proceeds under neutral conditions, and the byproducts are toluene and carbon dioxide, which are easily removed.
Limitations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkynes. The terminal alkyne in the target molecule would likely be reduced to an alkene or alkane under standard hydrogenolysis conditions. Selective deprotection in the presence of the alkyne would be highly challenging.
Acid-Mediated Cleavage: Strong acids can cleave the Cbz group. The mechanism involves protonation of the carbamate oxygen followed by the loss of the stable benzyl cation.
Reagents: Commonly used reagents include strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).
Limitations: The harsh acidic conditions can be incompatible with other sensitive functional groups in the molecule.
Nucleophilic Deprotection: A newer, milder protocol for carbamate deprotection utilizes a nucleophilic reagent, offering an alternative when traditional methods are unsuitable. organic-chemistry.orgresearchgate.net
Method: Treatment with 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMAc) at elevated temperatures can effectively cleave the Cbz group. organic-chemistry.orgresearchgate.net This method is noted for its good functional group tolerance, potentially leaving the alkyne intact. organic-chemistry.org
The table below outlines these deprotection strategies.
| Deprotection Method | Reagents and Conditions | Product | Key Considerations |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Methanol, r.t. | 2-Methylbutan-2-amine | Alkyne will be reduced. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid, r.t. | 2-Methylbut-3-yn-2-amine hydrobromide | Harsh conditions may not be suitable for complex substrates. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 2-Methylbut-3-yn-2-amine | Offers good functional group tolerance. organic-chemistry.org |
Concerted Reactivity of Both Functional Groups
The proximity of the carbamate and alkynyl functionalities allows for concerted reactions where both groups participate, leading to the formation of complex cyclic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization can be triggered by activating either the alkyne or the carbamate group. Transition-metal catalysis is a powerful tool for initiating such transformations, leading to the formation of various nitrogen-containing heterocycles.
Electrophilic Cyclization: Treatment with an electrophile such as iodine or a gold(I) or platinum(II) catalyst can activate the alkyne towards nucleophilic attack. The carbamate oxygen is a potential nucleophile, which could lead to the formation of a five-membered oxazolidinone ring through a 5-exo-dig cyclization pathway.
Radical Cyclization: Radical-initiated cyclization could also be a viable pathway to form heterocyclic products.
A summary of potential intramolecular cyclization reactions is provided below.
| Catalyst/Reagent | Proposed Intermediate | Product Structure | Product Name |
| AuCl(PPh₃)/AgOTf | Gold-π-alkyne complex | 5-Methylene-4,4-dimethyloxazolidin-2-one | 4-Benzyl-5-methylene-4,4-dimethyloxazolidin-2-one |
| I₂ / NaHCO₃ | Iodonium intermediate | 5-(Iodomethylidene)-4,4-dimethyloxazolidin-2-one | 4-Benzyl-5-(iodomethylidene)-4,4-dimethyloxazolidin-2-one |
Multi-Component Reactions Incorporating Both Alkynyl and Carbamate Features
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. beilstein-journals.org While the intact this compound may not be a typical MCR substrate, its core structure, particularly after deprotection, is well-suited for such transformations. The liberated 2-methylbut-3-yn-2-amine, possessing both a secondary amine and a terminal alkyne, is a valuable precursor for reactions like the A³ coupling.
A³ Coupling (Aldehyde-Alkyne-Amine): This is a three-component reaction that forms a propargylamine. After deprotection of the carbamate, the resulting secondary amine can react with an aldehyde and another terminal alkyne (or itself, if dimerisation is possible) in the presence of a copper or gold catalyst to yield a complex propargylamine.
The table below illustrates a hypothetical multi-component reaction involving the deprotected amine.
| MCR Type | Reactants | Catalyst | Product |
| A³ Coupling | 2-Methylbut-3-yn-2-amine, Benzaldehyde, Phenylacetylene | CuI | 1,3-Diphenyl-1-( (2-methylbut-3-yn-2-yl)amino)prop-2-yn-1-ol |
Rearrangements and Isomerizations
The alkynyl group in this compound can potentially undergo several types of rearrangements and isomerizations, often mediated by metals or acidic conditions.
Rupe Rearrangement: If the alkyne is hydrated to form a tertiary propargyl alcohol, subsequent treatment with acid could induce a Rupe rearrangement to form an α,β-unsaturated ketone. However, this would require prior modification of the terminal alkyne.
Alkyne Isomerization: While the terminal alkyne in this specific molecule cannot isomerize to an internal alkyne without skeletal rearrangement, related propargyl systems can undergo various catalyzed isomerizations. For instance, in different substrates, a propargyl carbamate could potentially rearrange to an allenyl carbamate.
Given the specific structure of this compound, significant skeletal rearrangements are less likely without harsh conditions or specific catalytic systems designed for such transformations. The stability of the tertiary carbon adjacent to the alkyne and nitrogen makes many common isomerizations improbable.
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
While specific catalytic cycles for this compound are not detailed in the available literature, the reactivity of similar propargyl carbamates in transition metal-catalyzed reactions, such as those involving gold or copper, can provide valuable insights. For instance, in gold-catalyzed cyclizations of enynes, a typical catalytic cycle involves the coordination of the gold(I) catalyst to the alkyne moiety, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from the carbamate or another part of the molecule, leading to a cyclized intermediate. The cycle is completed by protodeauration or another terminating step to regenerate the active catalyst.
In the context of this compound, a hypothetical gold-catalyzed intramolecular hydroamination could proceed as follows:
| Step | Description | Intermediate |
| 1 | Coordination of Au(I) to the alkyne | π-complex |
| 2 | Nucleophilic attack by the carbamate nitrogen | Oxazoline intermediate |
| 3 | Protodeauration | Cyclized product |
This proposed cycle is based on well-established mechanisms for gold-catalyzed reactions of similar substrates.
Role of the Carbamate Nitrogen as a Directing Group or Ligand
The carbamate functional group, particularly the nitrogen atom, can play a significant role in directing the regioselectivity and stereoselectivity of reactions. In directed metalation reactions, the carbamate group is a powerful directing group for ortho-lithiation of aromatic rings. nih.gov For this compound, while the benzyl group is not directly attached to an aromatic ring that would typically undergo directed ortho-metalation, the carbamate nitrogen can still act as a coordinating atom for a metal catalyst.
This coordination can bring the catalyst into close proximity to the reactive alkyne, thereby influencing the outcome of the reaction. For example, in a metal-catalyzed addition to the alkyne, the initial coordination of the metal to the carbamate nitrogen could favor a specific stereochemical approach of the incoming nucleophile.
Transition State Analysis in Stereoselective Processes
Detailed transition state analysis for stereoselective reactions involving this compound is not available. However, for analogous systems, computational studies have been instrumental in understanding the origins of stereoselectivity. For chiral carbamates, the diastereoselectivity of reactions can be influenced by the steric and electronic properties of the chiral auxiliary. ukzn.ac.za
In a hypothetical stereoselective reduction of the alkyne in this compound using a chiral catalyst, the transition state geometry would be determined by the interaction between the substrate, the catalyst, and the reagents. The facial selectivity would arise from the energy difference between the two diastereomeric transition states, with the lower energy pathway being favored.
Radical vs. Polar Mechanisms in Coupling and Functionalization Reactions
The distinction between radical and polar mechanisms is crucial for understanding and controlling the outcome of chemical reactions. For the alkyne functionality in this compound, both mechanistic pathways are plausible depending on the reaction conditions.
Polar Mechanisms: Many reactions of alkynes, such as hydration, hydrohalogenation, and metal-catalyzed additions, proceed through polar mechanisms involving ionic intermediates. For instance, the addition of an electrophile to the alkyne would generate a vinyl cation, which would then be trapped by a nucleophile.
Radical Mechanisms: In the presence of radical initiators or under photolytic conditions, reactions at the alkyne can proceed via radical intermediates. For example, a radical addition to the alkyne would generate a vinyl radical, which could then participate in subsequent propagation steps.
The presence of the carbamate group could influence the preferred mechanistic pathway by altering the electronic properties of the alkyne or by interacting with catalysts or reagents.
Solvent and Additive Effects on Reaction Mechanisms and Selectivity
Solvents and additives can have a profound impact on the mechanism and selectivity of a reaction. The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the rates of reaction steps. For reactions involving polar intermediates, polar solvents are generally preferred, while nonpolar solvents may be more suitable for radical reactions.
Additives, such as Lewis acids or bases, can also play a critical role. For instance, in metal-catalyzed reactions, the addition of a ligand can modify the properties of the catalyst and thereby alter the selectivity of the reaction. In the case of reactions involving this compound, the addition of a Lewis acid could activate the carbamate group, while a base could deprotonate the terminal alkyne, leading to different reaction pathways. The use of additives like HMPA has been shown to enhance diastereoselectivity in reactions of chiral carbamates by coordinating to the transition state. ukzn.ac.za
Synthetic Utility and Applications in Complex Molecule Synthesis
Building Block for Nitrogen-Containing Heterocycles
The presence of both a nitrogen atom, albeit protected, and a reactive alkyne functionality makes benzyl (B1604629) N-(2-methylbut-3-yn-2-yl)carbamate a promising starting material for the synthesis of various nitrogen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, natural products, and materials science.
The terminal alkyne group can readily participate in a variety of cycloaddition reactions. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would lead to the formation of 1,2,3-triazoles. Although specific examples starting from benzyl N-(2-methylbut-3-yn-2-yl)carbamate are not extensively documented in publicly available literature, the general reactivity of terminal alkynes in this transformation is well-established. The resulting triazole ring is a stable aromatic system that can act as a key structural element or be further functionalized.
Furthermore, the alkyne can undergo transition-metal-catalyzed cyclization reactions. For instance, palladium- or gold-catalyzed intramolecular hydroamination or aminocarbonylation reactions, following the deprotection of the carbamate (B1207046), could provide access to various five- or six-membered nitrogen heterocycles such as pyrroles, pyridines, and their derivatives. The specific reaction conditions and catalytic systems would determine the final heterocyclic core.
Precursor for Primary and Secondary Amine Synthesis
The carbamate group in this compound serves as a robust protecting group for the primary amine. The benzyloxycarbonyl (Cbz or Z) group is known for its stability under a wide range of reaction conditions and can be selectively removed when desired.
Synthesis of the Primary Amine:
Deprotection of the Cbz group unveils the primary amine, 2-methylbut-3-yn-2-amine (B1329570). This transformation can be achieved through several established methods:
Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and clean method for Cbz deprotection.
Lewis Acid Treatment: Various Lewis acids can effectively cleave the Cbz group.
Harsh Basic or Acidic Conditions: Although less common due to potential side reactions with the alkyne, strong acids or bases can also be employed.
| Deprotection Method | Reagents | General Conditions |
| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, Room Temperature |
| Lewis Acid Cleavage | HBr/Acetic Acid | Room Temperature |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate, Pd/C | Methanol, Reflux |
Synthesis of Secondary Amines:
Once the primary amine is obtained, it can be readily converted into a variety of secondary amines through N-alkylation or reductive amination.
N-Alkylation: Direct reaction of the primary amine with alkyl halides can lead to the formation of secondary amines. Careful control of stoichiometry is often required to minimize over-alkylation.
Reductive Amination: A more controlled method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Role in Stereoselective Synthesis of Chiral Compounds
While this compound itself is an achiral molecule, its derivatives can be employed in stereoselective synthesis to generate chiral compounds with high enantiomeric or diastereomeric purity. This is typically achieved through the use of chiral catalysts or by incorporating the carbamate into a chiral auxiliary.
Alternatively, the amine could be reacted with a chiral auxiliary, such as a derivative of a natural product like (-)-menthol or an Evans oxazolidinone. This would create a chiral substrate where subsequent reactions at the alkyne or other parts of the molecule would be directed by the stereocenter of the auxiliary, leading to the formation of one stereoisomer in preference to others. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered.
Intermediate in the Synthesis of Functionalized Alkynes and Ynamides
The terminal alkyne of this compound is a key functional handle that allows for the synthesis of a wide array of more complex, functionalized alkynes and ynamides.
Functionalized Alkynes via Sonogashira Coupling:
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The closely related compound, 2-methyl-3-butyn-2-ol, is frequently used in Sonogashira reactions, suggesting that this compound would be a suitable substrate as well. This reaction would allow for the direct attachment of various aryl or vinyl groups to the alkyne terminus, leading to a diverse range of functionalized internal alkynes.
| Reactant 1 | Reactant 2 (Ar-X or R-X) | Catalyst System | Product |
| This compound | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Benzyl N-(2-(arylethynyl)-2-methylpropyl)carbamate |
| This compound | Vinyl Halide | Pd(PPh₃)₄, CuI, Base | Benzyl N-(2-(vinylethynyl)-2-methylpropyl)carbamate |
Synthesis of Ynamides:
Ynamides are a class of compounds characterized by a nitrogen atom attached to an alkynyl carbon. They are valuable intermediates in organic synthesis. While direct conversion of the protected amine in this compound to an ynamide is not a straightforward single-step process, a multi-step sequence can be envisioned. This would typically involve deprotection of the Cbz group to yield the primary amine, followed by a reaction sequence to install the ynamide functionality.
Applications in Divergent Synthetic Pathways
The presence of two distinct and orthogonally reactive functional groups—the protected amine and the terminal alkyne—positions this compound as an ideal scaffold for divergent synthesis. In a divergent synthetic strategy, a common intermediate is used to generate a library of structurally diverse compounds through different reaction pathways.
From this single precursor, a multitude of molecular frameworks can be accessed:
Pathway A: Alkyne Functionalization Followed by Amine Deprotection and Derivatization: The alkyne can be elaborated first, for instance, through Sonogashira coupling to introduce various aromatic or heterocyclic moieties. Subsequent deprotection of the Cbz group would then provide a primary amine that can be acylated, alkylated, or used in other transformations to build a diverse library of compounds.
Pathway B: Amine Deprotection and Derivatization Followed by Alkyne Functionalization: Alternatively, the Cbz group can be removed first, and the resulting primary amine can be functionalized. The terminal alkyne would then be available for a range of reactions, such as cycloadditions or couplings, to introduce further diversity.
This divergent approach is highly valuable in medicinal chemistry and drug discovery for the rapid generation of compound libraries for biological screening. The ability to systematically modify two different points of the molecule allows for a thorough exploration of the chemical space around a core scaffold.
Advanced Spectroscopic and Computational Analysis of Benzyl N 2 Methylbut 3 Yn 2 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For Benzyl (B1604629) N-(2-methylbut-3-yn-2-yl)carbamate, ¹H and ¹³C NMR spectroscopy would provide unambiguous evidence of its constitution by identifying the chemical environment of each proton and carbon atom.
In a typical ¹H NMR spectrum, the aromatic protons of the benzyl group would appear as a multiplet in the 7.3-7.4 ppm region. The benzylic methylene (B1212753) (CH₂) protons would produce a singlet around 5.1 ppm, while the methyl (CH₃) protons of the 2-methylbut-3-yn-2-yl group would yield a singlet at approximately 1.5 ppm. The proton of the carbamate (B1207046) (NH) group is expected to show a broad singlet, and the acetylenic proton (C≡CH) would be observed as a sharp singlet around 2.5 ppm.
The ¹³C NMR spectrum would further confirm the carbon skeleton. Characteristic signals would include those for the carbonyl carbon of the carbamate group (~155 ppm), the various carbons of the aromatic ring (127-136 ppm), the benzylic carbon (~67 ppm), the quaternary and methyl carbons of the t-butyl group, and the sp-hybridized carbons of the alkyne moiety (~70 and 85 ppm). Analysis of related structures, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, shows comparable chemical shifts for the benzyl and carbamate protons, supporting these predictions. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzyl N-(2-methylbut-3-yn-2-yl)carbamate This is an interactive data table. Click on the headers to sort.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | 7.30 - 7.40 | 127.5 - 128.6 | Multiplet |
| Aromatic C (ipso) | - | ~136.0 | - |
| Benzylic CH₂ | ~5.12 | ~67.1 | Singlet |
| Carbamate C=O | - | ~154.8 | - |
| Carbamate NH | Broad | - | Singlet |
| Quaternary C | - | ~50.0 | - |
| Methyl CH₃ | ~1.55 | ~28.5 | Singlet |
| Alkyne C (quaternary) | - | ~85.0 | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would provide clear signatures for its key structural features.
The most prominent bands would include:
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amine in the carbamate group.
C=O Stretch: A strong absorption near 1700 cm⁻¹ from the carbonyl group of the carbamate. In a related compound, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the amide carbonyl stretch was observed at 1638 cm⁻¹. mdpi.com
C≡C Stretch: A weak but sharp band in the 2100-2140 cm⁻¹ region, characteristic of a terminal alkyne.
≡C-H Stretch: A sharp, strong peak appearing around 3300 cm⁻¹.
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹. theaic.org
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. theaic.org
These techniques are also highly sensitive to intermolecular interactions. The position and shape of the N-H and C=O stretching bands can indicate the presence and strength of hydrogen bonding in the solid state or in concentrated solutions.
Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3400 | Medium-Strong |
| ≡C-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| C=O | Stretch | 1690 - 1720 | Strong |
| C≡C | Stretch | 2100 - 2140 | Weak, Sharp |
Mass Spectrometry for Monitoring Reaction Progress and Product Stoichiometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for monitoring the progress of a chemical reaction by identifying reactants, intermediates, and products in a mixture.
For this compound (C₁₃H₁₅NO₂), the exact mass is 217.1103 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high precision. In typical analyses, various adducts of the molecule are observed. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts This is an interactive data table. Click on the headers to sort.
| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₆NO₂]⁺ | 218.1176 | 155.2 |
| [M+Na]⁺ | [C₁₃H₁₅NNaO₂]⁺ | 240.0995 | 163.3 |
| [M+NH₄]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.1441 | 171.2 |
| [M-H]⁻ | [C₁₃H₁₄NO₂]⁻ | 216.1030 | 156.9 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Solid-State Structural Determination of Derivatives
For instance, the crystal structure of Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate was determined, revealing the dihedral angles between the various ring systems within the molecule. nih.gov Similarly, the structure of benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate was confirmed by single-crystal X-ray diffraction, which showed the molecule crystallized in the monoclinic P2₁/c space group. mdpi.com These studies confirm molecular connectivity and reveal how molecules pack together in the crystal lattice, stabilized by various intermolecular forces. In many carbamate derivatives, the crystal packing is stabilized by N—H⋯O and C—H⋯O interactions. researchgate.net
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
In studies of related carbamate structures, Hirshfeld analysis has provided significant insights. For tert-butyl N-acetylcarbamate, the analysis showed that the crystal packing is dominated by H···H (42.6%) and O···H (26.7%) contacts, with molecules forming dimers through strong N—H⋯O hydrogen bonds. nih.gov In another example, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, H···H interactions were also the most significant contributor to crystal packing (49.0%). researchgate.neteurjchem.com This type of analysis allows for a detailed understanding of the forces that govern the supramolecular assembly of the crystal.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insight into molecular properties, complementing experimental findings. These methods can predict geometries, energies, and reactivity, offering a deeper understanding of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. By applying a specific functional and basis set (e.g., B3LYP/6-311G(d,p)), researchers can perform geometry optimizations to find the lowest energy conformation of a molecule and calculate a wide range of properties. researchgate.netresearchgate.net
For this compound, DFT calculations could provide:
Optimized Geometry: Theoretical bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Vibrational Frequencies: Calculated IR and Raman spectra that aid in the assignment of experimental bands. researchgate.net
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. researchgate.net
Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions.
Table 4: Information Obtainable from DFT Calculations This is an interactive data table. Click on the headers to sort.
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure (bond lengths/angles). |
| Vibrational Frequencies | Correlates theoretical vibrations with experimental IR/Raman spectra. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for nucleophilic/electrophilic attack. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating their motion over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its preferred shapes, the dynamics of its structural transitions, and the influence of its environment on its conformation.
The conformational flexibility of this carbamate primarily arises from the rotation around several key single bonds: the C-N bond of the carbamate group, the bonds flanking the ester oxygen, and the bonds of the benzyl group. The carbamate functionality itself can impose a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group, leading to a planar character and the possibility of syn and anti conformations. acs.org Studies on other carbamates have shown that the energy barrier for rotation around the C-N bond is significant, influencing the conformational preferences. nih.govnih.gov
A typical MD simulation protocol for this compound would involve:
System Setup: Defining the molecule's initial geometry, which can be obtained from standard chemical drawing software and optimized using a preliminary quantum mechanical calculation. The molecule would then be placed in a simulation box, often solvated with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.
Force Field Selection: A suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement), would be chosen to describe the interatomic forces within the molecule and its interactions with the solvent.
Simulation Production: The system is then allowed to evolve over a set period, typically nanoseconds to microseconds, by numerically integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities over time.
Analysis of the MD trajectory would reveal the distribution of dihedral angles, identifying the most stable conformers and the energy barriers between them. For instance, the Ramachandran-like plot for key dihedral angles can be constructed to visualize the allowed and disallowed conformational regions. chemrxiv.org In a study on a Boc-carbamate monomer, a combination of IR, VCD, and NMR spectroscopy with Density Functional Theory (DFT) simulations was used to explore its conformational landscape, revealing that carbamates can be more rigid than peptides and can adopt stable cis configurations of the amide bond. nih.gov
Illustrative Data Table of Conformational Analysis from MD Simulations of a Model Carbamate:
| Dihedral Angle (Model Carbamate) | Low-Energy Conformations (degrees) | Relative Population (%) |
| O=C-N-C | ~0 (cis), ~180 (trans) | Varies with substitution |
| C-O-C-C (benzyl) | gauche, anti | Dependent on solvent |
| N-C-C≡C | gauche, anti | Influenced by steric hindrance |
Note: This table is illustrative and based on general findings for carbamates. Specific values for this compound would require dedicated computational studies.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry, particularly DFT, is instrumental in predicting spectroscopic parameters and elucidating reaction mechanisms at the atomic level. These predictions are invaluable for interpreting experimental data and guiding synthetic efforts.
Prediction of Spectroscopic Parameters
DFT calculations can provide highly accurate predictions of various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. For this compound, DFT calculations would typically be performed on its optimized geometry.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a common feature in DFT software, is used to calculate the NMR shielding tensors for each nucleus. nih.gov These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR. nih.gov A recent workshop highlighted the diverse applications of DFT in structure elucidation and the integration of these methods with computer-assisted structure elucidation (CASE) and machine learning approaches. ivanmr.comyoutube.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net Studies on carbamate pesticides have shown a good match between theoretically calculated and experimental Raman spectra. nih.gov
Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data for a Model Benzyl Carbamate:
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
| ¹H NMR (ppm, Ar-H) | 7.2 - 7.4 | 7.3 |
| ¹³C NMR (ppm, C=O) | 155 - 160 | 156 |
| IR Frequency (cm⁻¹, C=O stretch) | 1700 - 1730 | 1715 |
| IR Frequency (cm⁻¹, N-H stretch) | 3300 - 3400 | 3350 |
Note: This table is illustrative. The predicted values are typical ranges for benzyl carbamates and would need to be specifically calculated for this compound.
Prediction of Reaction Pathways
Computational methods can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathways and their activation energies. For this compound, several reactions could be of interest:
Reactions at the Alkyne Group: The terminal alkyne is a versatile functional group that can undergo various addition reactions. masterorganicchemistry.com For example, the mechanism of its hydrogenation on a palladium catalyst could be modeled to understand the selectivity towards the corresponding alkene or alkane. researchgate.net Computational studies on the reactions of alkynes with various reagents have elucidated complex, multi-step mechanisms. mdpi.comnih.gov
Carbamate Group Reactivity: The stability and reactivity of the carbamate group can be investigated. For instance, the mechanism of its hydrolysis under acidic or basic conditions could be modeled. Theoretical studies on the degradation of carbamate pesticides by hydroxyl radicals have been performed using dual-level direct dynamics methods to calculate reaction rate constants. researchgate.net
Intramolecular Cyclization: The proximity of the carbamate and alkyne functionalities could potentially allow for intramolecular cyclization reactions under certain conditions. DFT calculations could predict the feasibility of such reactions by determining the activation barriers for different possible cyclization pathways.
To predict a reaction pathway, a common approach is to:
Identify Reactants and Products: Define the starting materials and the expected products of the reaction.
Locate the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Various algorithms can be used to locate the TS structure connecting the reactants and products.
Calculate Activation Energy: The energy difference between the reactants and the TS gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located TS indeed connects the desired reactants and products.
Through these computational approaches, a comprehensive understanding of the chemical behavior of this compound and its derivatives can be achieved, even in the absence of extensive experimental data.
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of benzyl (B1604629) N-(2-methylbut-3-yn-2-yl)carbamate and its analogs will undoubtedly be guided by the principles of green chemistry. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and isocyanates. beilstein-journals.org The development of more benign and sustainable alternatives is a key research focus.
One promising avenue is the use of carbon dioxide (CO₂) as a C1 feedstock. nih.govnih.govresearchgate.net This approach not only utilizes a renewable and non-toxic resource but also contributes to carbon capture and utilization strategies. nih.govresearchgate.net The direct synthesis of carbamates from CO₂, amines, and alcohols is an area of active research, with various catalytic systems being explored to facilitate this transformation under mild conditions. nih.govresearchgate.net
Biocatalysis presents another significant opportunity for the greener synthesis of carbamates. Enzymes such as lipases and esterases have shown promiscuous activity in catalyzing carbamate formation in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods. capes.gov.br For instance, the enzymatic synthesis of carbamates from various amines and carbonates has been demonstrated with high yields. capes.gov.br The integration of biocatalysis with flow chemistry processes further enhances the sustainability and efficiency of carbamate production. beilstein-journals.orgnih.gov
Furthermore, the development of solvent-free methodologies and the use of recyclable catalysts are crucial aspects of sustainable synthesis. nih.gov Research into solid-supported catalysts and reactions in supercritical CO₂ are paving the way for cleaner and more efficient processes for carbamate production. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of benzyl N-(2-methylbut-3-yn-2-yl)carbamate. Research in this area is focused on enhancing the selectivity and efficiency of reactions involving both the carbamate and alkyne functionalities.
Gold Catalysis: Gold catalysts have emerged as powerful tools for the activation of alkynes. nih.govacs.orgnih.govacs.orgresearchgate.net In the context of alkynyl carbamates, gold(I) catalysts have been shown to facilitate intramolecular hydroamination reactions, leading to the formation of nitrogen-containing heterocycles. acs.orgacs.org These reactions can be part of cascade sequences, allowing for the rapid construction of complex molecular architectures from simple precursors. acs.orgnih.gov The development of new gold catalysts with tailored ligands could enable even greater control over the regio- and stereoselectivity of these transformations.
Copper Catalysis: Copper-catalyzed reactions are well-established for the N-alkynylation of various nitrogen-containing compounds, including carbamates. nih.gov This methodology provides a direct route to ynamides, which are versatile intermediates in organic synthesis. nih.gov Furthermore, copper catalysts are effective in the aminohalogenation of O-alkynyl carbamates, yielding functionalized heterocycles. nih.gov Future research will likely focus on expanding the scope of these reactions and developing more robust and recyclable copper catalytic systems.
Rhodium Catalysis: Rhodium catalysts have shown significant promise in the C-H amination of substrates containing carbamate groups. researchgate.netnih.govacs.orgacs.orgrsc.org This allows for the direct installation of nitrogen-containing functionalities at unactivated C-H bonds, a highly sought-after transformation in organic synthesis. For propargylic systems, rhodium-catalyzed C-H amination can provide access to propargylic carbamates. nih.gov Additionally, rhodium catalysts have been employed for the C-O bond alkynylation of aryl carbamates using propargyl alcohols as the alkyne source. researchgate.netwikipedia.org The design of new chiral rhodium catalysts could lead to highly enantioselective C-H amination and alkynylation reactions.
| Catalyst Type | Reaction Type | Substrate Class | Product Class | Reference(s) |
| Gold(I) | Hydroamination/Cascade | Alkynyl Carbamates | N-Heterocycles | acs.orgacs.org |
| Copper(I)/Copper(II) | N-Alkynylation/Aminohalogenation | Carbamates/O-Alkynyl Carbamates | Ynamides/Halo-heterocycles | nih.govnih.gov |
| Rhodium(II) | C-H Amination/C-O Alkynylation | Carbamate-containing alkanes/Aryl Carbamates | Amines/Aryl Acetylenes | researchgate.netnih.govwikipedia.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. beilstein-journals.orgnih.govacs.orgresearchgate.net
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. beilstein-journals.orgnih.gov The synthesis of carbamates has been successfully adapted to continuous flow processes, often in combination with biocatalysis or other green chemistry principles. beilstein-journals.orgnih.gov For instance, the Curtius rearrangement to form carbamates has been efficiently performed in a flow reactor, allowing for the safe in-situ generation and consumption of isocyanate intermediates. beilstein-journals.orgnih.gov The application of flow chemistry to the catalytic reactions of alkynyl carbamates, such as those catalyzed by gold or rhodium, is a promising area for future research.
Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are revolutionizing the field of drug discovery and materials science. nih.govwikipedia.orgresearchgate.netsynplechem.comyoutube.com These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. The modular nature of the carbamate-alkynyl scaffold makes it an ideal candidate for automated synthesis. By varying the alcohol and amine components, a diverse range of derivatives of this compound could be rapidly prepared and evaluated for various applications.
| Technology | Advantages for Carbamate-Alkynyl Synthesis | Potential Applications | Reference(s) |
| Flow Chemistry | Improved safety, scalability, and process control. | Large-scale production, synthesis of hazardous intermediates. | beilstein-journals.orgnih.govacs.org |
| Automated Synthesis | High-throughput synthesis and screening. | Drug discovery, materials development. | nih.govresearchgate.netsynplechem.com |
Design and Synthesis of Advanced Functional Materials Utilizing Carbamate-Alkynyl Scaffolds
The unique combination of a carbamate linker and a reactive alkyne moiety in this compound and related structures makes them attractive building blocks for the design and synthesis of advanced functional materials.
Polymers: The alkyne group can participate in a variety of polymerization reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymerization via metathesis. This allows for the incorporation of the carbamate-alkynyl scaffold into the backbone or as side chains of polymers. The resulting polymers could exhibit interesting properties, such as self-assembly, and find applications in areas like drug delivery, coatings, and advanced composites. The synthesis of polyanionic cellulose (B213188) carbamates has been reported, highlighting the potential for creating functional biopolymers. nih.gov
Metal-Organic Frameworks (MOFs): The carbamate and alkyne functionalities can act as ligands for the construction of metal-organic frameworks. researchgate.netchemscene.comresearchgate.net MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. By carefully selecting the metal nodes and the organic linkers based on the carbamate-alkynyl scaffold, it may be possible to create MOFs with tailored pore sizes and functionalities. The alkyne group within the MOF structure could also serve as a post-synthetic modification handle for introducing additional chemical functionality.
Surface Modification: The alkyne group provides a convenient handle for attaching these molecules to surfaces via "click" chemistry or other alkyne-specific reactions. This could be used to functionalize nanoparticles, quantum dots, or surfaces for applications in sensing, catalysis, and biotechnology.
Unraveling Complex Reaction Networks and Cascades
The reactivity of both the carbamate and alkyne groups within a single molecule opens up possibilities for complex reaction networks and cascade reactions. A deeper understanding of these intricate transformations is a key future research direction.
Gold-catalyzed reactions of alkynyl carbamates are particularly known to initiate cascade sequences, leading to the rapid formation of polycyclic structures. nih.govacs.orgnih.govresearchgate.net These cascades often involve a series of intramolecular cyclizations, rearrangements, and additions, all triggered by the initial activation of the alkyne by the gold catalyst. The elucidation of the mechanisms of these cascade reactions through a combination of experimental and computational studies is crucial for designing new and more complex transformations. researchgate.net
Rhodium-catalyzed C-H amination reactions can also be part of cascade processes. nih.govacs.orgrsc.orgacs.orgresearchgate.netnih.gov For example, an intramolecular C-H amination could be followed by a subsequent reaction of the newly formed heterocyclic ring. The ability to control the selectivity of these cascades to favor the desired product is a major challenge and an active area of research.
The study of complex reaction networks, where multiple reaction pathways compete, is essential for optimizing reaction conditions and maximizing the yield of the desired product. nih.govnih.gov Heuristics-aided quantum chemistry and other computational tools are becoming increasingly important for mapping out these complex reaction landscapes and predicting the outcome of new reactions. nih.gov
Q & A
Q. What analytical approaches differentiate regioisomers in N-substituted carbamate derivatives?
- Methodological Answer : Combine NOESY NMR to assess spatial proximity between substituents and X-ray crystallography for absolute configuration. For example, distinguish between syn and anti conformers using - coupling constants and crystallographic data .
Tables for Key Data
Table 1 : NMR Chemical Shifts for this compound
| Proton/Carbon | Chemical Shift () | Assignment |
|---|---|---|
| Alkyne (C≡CH) | 2.8 (s, 1H) | H-3 |
| Carbamate CO | 154.5 (s) | C=O |
| Benzyl CH | 5.1 (s, 2H) | OCHPh |
Table 2 : Biological Activity of Carbamate Derivatives
| Compound | IC (HIF-1 Inhibition) | Calpain Inhibition (%) |
|---|---|---|
| Parent Carbamate | 12.5 µM | 78 ± 3.2 |
| Benzyl Analog | 8.7 µM | 92 ± 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
